molecular formula C39H62N6O4 B13350376 4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide

4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide

Cat. No.: B13350376
M. Wt: 678.9 g/mol
InChI Key: ZLMXUKNYMLCDJA-UHFFFAOYSA-N
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Description

4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of dodecyloxy groups: The dodecyloxy groups can be introduced via nucleophilic substitution reactions using dodecyl halides.

    Formation of carbohydrazide groups: The carbohydrazide groups can be introduced through the reaction of hydrazine derivatives with appropriate carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of materials with specific properties, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    Quinoline N-oxides: Studied for their biological activities and potential therapeutic applications.

    Fluoroquinolines: Widely used as antibacterial agents.

Uniqueness

4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide is unique due to its specific substitution pattern and the presence of dodecyloxy and carbohydrazide groups. These structural features may confer distinct biological activities and physicochemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C39H62N6O4

Molecular Weight

678.9 g/mol

IUPAC Name

4,6-didodecoxy-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide

InChI

InChI=1S/C39H62N6O4/c1-4-6-8-10-12-14-16-18-20-22-24-48-34-27-32(38(46)44-40)42-36-29(3)37-31(26-30(34)36)35(28-33(43-37)39(47)45-41)49-25-23-21-19-17-15-13-11-9-7-5-2/h26-28H,4-25,40-41H2,1-3H3,(H,44,46)(H,45,47)

InChI Key

ZLMXUKNYMLCDJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=NC2=C(C3=C(C=C12)C(=CC(=N3)C(=O)NN)OCCCCCCCCCCCC)C)C(=O)NN

Origin of Product

United States

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